
1,3,5-Benzoltrithiol
Übersicht
Beschreibung
1,3,5-Benzenetrithiol is a useful research compound. Its molecular formula is C6H6S3 and its molecular weight is 174.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Benzenetrithiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Benzenetrithiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Benzenetrithiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Infrarotspektroskopie
1,3,5-Benzoltrithiol: (BTT) wurde bei der Entwicklung von langwelligen infrarottransparenten Schwefelpolymeren verwendet. Diese Polymere werden durch inverse Vulkanisation von BTT und elementarem Schwefel synthetisiert, was zu Materialien mit einem ultrahohen Brechungsindex und einer hervorragenden Transmission im mittleren und langen Infrarotbereich führt . Solche Materialien sind vielversprechend für fortschrittliche Infrarotsysteme, die in der Sicherheits- und Brandbekämpfung eingesetzt werden, wo die Sicht eingeschränkt ist.
Polymerdynamik
Im Bereich der Polymerwissenschaften spielt BTT eine wichtige Rolle bei der Erforschung der heterogenen Polymerdynamik. Mittels statischer Festkörper-1H-NMR-Spektroskopie können Forscher die Aktivierung verschiedener Kettenbewegungen in Abhängigkeit von der Temperatur messen. BTT-basierte duroplastische Polymere weisen eine unterschiedliche dynamische Heterogenität auf, die für das Verständnis der physikalischen Eigenschaften von Polymeren entscheidend ist .
Grenzflächen zwischen Festkörperelektrolyten
BTT spielt eine zentrale Rolle beim Aufbau von Grenzflächen zwischen Festkörperelektrolyten (SEI) in Lithium-Schwefel-Batterien. Es reagiert mit Lithiummetall unter Bildung von Lithium-1,3,5-Benzoltrithiolat auf der Anodenoberfläche, wodurch eine reversible Lithium-Ablagerung/Ablösung ermöglicht wird. Darüber hinaus reagiert es mit Schwefel unter Bildung einer Polymer-SEI auf der Kathodenoberfläche, wodurch die Auflösung und der Transport von Lithium-Polysulfiden reduziert werden .
Nucleophile Substitutionsreaktionen
In der organischen Synthese kann This compound als Nucleophil in nucleophilen Substitutionsreaktionen fungieren. Seine hohe Elektronendichte am Schwefel macht es zu einem effektiven Teilnehmer an diesen Reaktionen, die grundlegend für die Herstellung einer Vielzahl organischer Verbindungen sind .
Entwicklung optischer Materialien
Die einzigartigen Eigenschaften von BTT wurden genutzt, um optische Materialien mit hohen Brechungsindizes und Infrarottransparenz zu entwickeln. Diese Materialien sind mit traditionellen anorganischen und polymeren Materialien, die in optischen Anwendungen eingesetzt werden, konkurrenzfähig und bieten Vorteile wie geringere Kosten und bessere Verarbeitbarkeit .
Fortschrittliche Batterietechnologie
BTT-basierte Materialien werden auf ihr Potenzial in fortschrittlichen Batterietechnologien untersucht. Die Fähigkeit, stabile SEI zu bilden, ist entscheidend für die Leistung und Lebensdauer von Batterien, insbesondere bei Hochleistungsanwendungen wie Elektrofahrzeugen .
Wärmebildgebung
Aufgrund seiner Rolle bei der Herstellung von infrarottransparenten Materialien spielt BTT auch im Bereich der Wärmebildgebung eine wichtige Rolle. Mit BTT entwickelte Materialien können verwendet werden, um die von Objekten abgestrahlte Wärme zu detektieren und zu visualisieren, was für verschiedene Anwendungen, darunter medizinische Diagnostik und Umweltüberwachung, entscheidend ist .
Zukünftige Richtungen
1,3,5-Benzenetrithiol has been used in the synthesis of sulfur polymers, which have potential applications in infrared (IR) transmissive polymeric materials . These materials are of interest for their balance of optical properties, including refractive index and IR transparency, and thermal properties .
Wirkmechanismus
Target of Action
1,3,5-Benzenetrithiol, also known as 1,3,5-Benzoltrithiol , is an organic sulfur compound . It is primarily used in the synthesis of metal-organic compounds and multifunctional materials with optical, electrical, and magnetic properties . It can also act as a reducing agent and catalyst in certain chemical reactions .
Mode of Action
The mode of action of 1,3,5-Benzenetrithiol is largely dependent on its application. In the synthesis of metal-organic compounds, it can bind to metal ions to form complex structures . As a reducing agent, it can donate electrons to other molecules, facilitating various chemical reactions .
Biochemical Pathways
It is known that it can participate in redox reactions and contribute to the formation of complex metal-organic structures .
Pharmacokinetics
It is known that it is a solid substance that is soluble in many organic solvents such as alcohols and ethers but insoluble in water at room temperature .
Result of Action
The result of 1,3,5-Benzenetrithiol’s action is highly dependent on its application. In the synthesis of metal-organic compounds, it can lead to the formation of complex structures with unique properties . As a reducing agent, it can facilitate various chemical reactions .
Action Environment
The action of 1,3,5-Benzenetrithiol can be influenced by various environmental factors. For instance, its solubility can be affected by the type of solvent used . Its reactivity can also be influenced by the presence of oxygen, as it can react with oxygen under certain conditions . It is recommended to handle this compound in a well-ventilated area to avoid inhalation of its vapors or dust, and to avoid contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
1,3,5-Benzenetrithiol plays a significant role in biochemical reactions due to its thiol groups, which are known for their ability to form strong bonds with metals and other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through its thiol groups. For instance, it can form complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, 1,3,5-Benzenetrithiol can interact with proteins by forming disulfide bonds, which can alter the protein’s structure and function .
Cellular Effects
1,3,5-Benzenetrithiol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the thiol groups in 1,3,5-Benzenetrithiol can interact with reactive oxygen species (ROS) and other cellular oxidants, thereby affecting oxidative stress levels within the cell. This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,3,5-Benzenetrithiol involves its ability to form strong bonds with metals and other biomolecules through its thiol groups. This compound can inhibit or activate enzymes by binding to their active sites or by forming disulfide bonds with cysteine residues. Additionally, 1,3,5-Benzenetrithiol can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Benzenetrithiol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents. Long-term studies have shown that 1,3,5-Benzenetrithiol can have lasting effects on cellular function, particularly in terms of oxidative stress and gene expression .
Dosage Effects in Animal Models
The effects of 1,3,5-Benzenetrithiol vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating oxidative stress and enhancing cellular function. At high doses, 1,3,5-Benzenetrithiol can be toxic and cause adverse effects, such as cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
1,3,5-Benzenetrithiol is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can interact with enzymes such as glutathione peroxidase and superoxide dismutase, which play crucial roles in managing oxidative stress. Additionally, 1,3,5-Benzenetrithiol can influence metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, 1,3,5-Benzenetrithiol is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, which facilitate its transport in the bloodstream. Additionally, 1,3,5-Benzenetrithiol can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1,3,5-Benzenetrithiol is influenced by its interactions with various biomolecules. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations can affect the activity and function of 1,3,5-Benzenetrithiol, particularly in terms of its role in managing oxidative stress and modulating enzyme activity .
Eigenschaften
IUPAC Name |
benzene-1,3,5-trithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKKUIJCYNZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436231 | |
| Record name | 1,3,5-Benzenetrithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38004-59-0 | |
| Record name | 1,3,5-Benzenetrithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Benzenetrithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3,5-Benzenetrithiol interact with metal surfaces, and what are the implications of this interaction?
A: 1,3,5-Benzenetrithiol exhibits a strong affinity for metal surfaces like copper. Research demonstrates its self-assembly on Cu(111) surfaces, forming well-ordered structures []. This interaction stems from the thiol groups (-SH) within 1,3,5-Benzenetrithiol, which readily form strong bonds with copper atoms. Upon adsorption, the molecule undergoes a series of temperature-dependent phase transitions, leading to the formation of different long-range ordered phases. This ability to self-assemble into ordered structures makes 1,3,5-Benzenetrithiol a promising candidate for developing molecular electronics and functional surfaces. []
Q2: Can you elaborate on the structural characterization of 1,3,5-Benzenetrithiol and its relevance in surface science?
A: 1,3,5-Benzenetrithiol (C6H6S3) possesses a symmetrical structure with a benzene ring as the backbone and three thiol (-SH) groups substituted at the 1, 3, and 5 positions. Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are crucial in understanding the molecule's orientation and binding mode on surfaces. For instance, NEXAFS measurements provide insights into the adsorption geometry of the phenyl rings on the Cu(111) surface, elucidating the molecule's influence on surface properties. []
Q3: How does temperature affect the behavior of 1,3,5-Benzenetrithiol on metal surfaces?
A: Temperature plays a critical role in the self-assembly and surface chemistry of 1,3,5-Benzenetrithiol. Upon heating on a Cu(111) surface, the molecule undergoes irreversible phase transitions, progressing through distinct phases denoted as α, β, γ, and δ phases. [] These transitions, observed through LEED patterns, indicate significant structural rearrangements on the surface. Notably, the initial transition from the α- to β-phase involves major chemical changes detectable through XPS, while subsequent transitions primarily involve structural alterations without significant chemical shifts. []
Q4: 1,3,5-Benzenetrithiol has been explored as a cross-linking agent. How does its structure contribute to this application?
A: The three thiol groups in 1,3,5-Benzenetrithiol enable its use as a cross-linking agent, facilitating the formation of robust polymer networks. When incorporated into polymers like polysilsesquioxane (PSQ), 1,3,5-Benzenetrithiol reacts with other reactive groups in the polymer matrix, creating cross-links that enhance the material's mechanical and thermal properties. []
Q5: Are there any studies comparing 1,3,5-Benzenetrithiol with other cross-linking agents in terms of performance?
A: Research has compared 1,3,5-Benzenetrithiol in conjunction with triallylcyanurate (TAC) against trimethylolpropane triacrylate (TMPTA) as a cross-linking agent in PSQ-based gate dielectric layers for organic thin-film transistors (OTFTs). Results indicate that OTFTs employing the TAC and 1,3,5-Benzenetrithiol mixture exhibited enhanced carrier mobility compared to those using TMPTA. [] This improvement is attributed to the absence of the polar carbonyl (C=O) groups in TAC and 1,3,5-Benzenetrithiol, which reduces carrier scattering and improves charge transport within the device. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


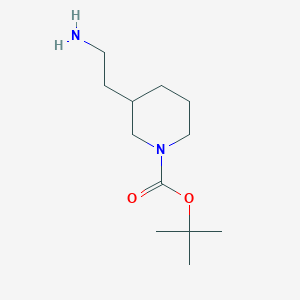
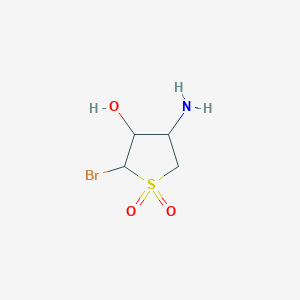
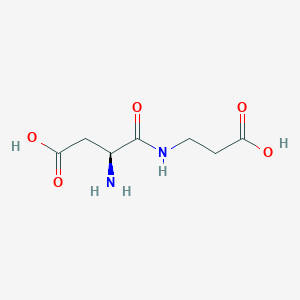


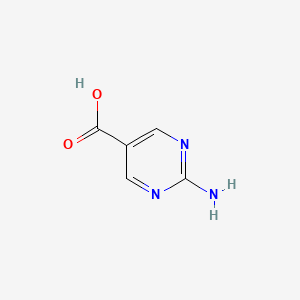
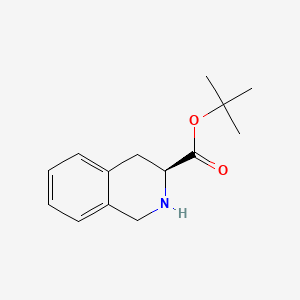

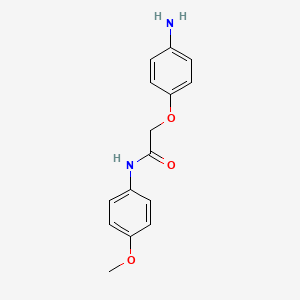


![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)
